molecular formula C8H12N2O3 B043217 5-Sec-butylbarbituric acid CAS No. 14077-79-3

5-Sec-butylbarbituric acid

Numéro de catalogue: B043217
Numéro CAS: 14077-79-3
Poids moléculaire: 184.19 g/mol
Clé InChI: JIHUPMYFIGUZLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-sec-Butylbarbituric acid (CAS 14077-79-3) is a barbituric acid derivative with the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol. Its structure features a sec-butyl substituent at the 5-position of the pyrimidinetrione core, as indicated by the SMILES notation CCC(C)C1C(=O)NC(=O)NC1=O. This compound is part of the barbiturate class, historically significant for their sedative and anticonvulsant properties. The sec-butyl group distinguishes it from other alkyl-substituted barbiturates, influencing its physicochemical and pharmacological behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-sec-butylbarbituric acid typically involves the alkylation of barbituric acid. One common method includes the reaction of diethyl n-butylmalonate with urea in the presence of a strong base such as sodium ethoxide (NaOEt). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired barbituric acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

Under specific conditions, 5-sec-butylbarbituric acid can undergo oxidation to form corresponding oxidized derivatives . Common oxidizing agents that can be used include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The oxidation of radicals at the C5 position is the most important biotransformation responsible for the termination of biological activity . Oxidation results in the formation of alcohols, ketones, phenols, or carboxylic acids, which may appear in the urine as such or as glucuronic acid conjugates .

Reduction Reactions

Reduction reactions can transform this compound into more reduced forms, which often alters its pharmacological properties. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution Reactions

The hydrogen atoms on the pyrimidine ring of this compound can be substituted with various functional groups, leading to the formation of different derivatives. Halogenating agents like bromine (Br2) or chlorine (Cl2) are often used in these substitution reactions under controlled conditions .

Metabolism

Most barbiturates are transformed in the body into inactive metabolites, primarily in the liver . Hepatic biotransformation is mainly carried out by the hepatic microsomal enzyme system . With the exception of less lipid-soluble aprobarbital and phenobarbital, nearly complete metabolism and/or conjugation of barbiturates in the liver precedes their renal excretion .

Reaction with Amines

5-bromo-5-alkylbarbituric acids react with amines and synthesize some new 5-(N-amino)-barbituric acid . The reaction of the 5-bromo-5-alkyl-barbituric acids with the amines is carried out in methanol, and the products are generally isolated after the reaction has proceeded for 24 hours at room temperature .

Table of Chemical Reactions

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganate (KMnO4)Specific conditionsHydroxylated derivatives, ketones, phenols, or carboxylic acids
Hydrogen peroxide (H2O2)
ReductionLithium aluminum hydride (LiAlH4)Reduced forms of this compound
Sodium borohydride (NaBH4)
SubstitutionBromine (Br2)Controlled conditionsHalogenated barbituric acids
Chlorine (Cl2)
AlkylationDiethyl n-butylmalonate, Urea, Sodium ethoxide (NaOEt)Strong baseThis compound

Applications De Recherche Scientifique

Pharmacological Properties

5-Sec-butylbarbituric acid exhibits characteristics typical of barbiturates, including:

  • Sedative-Hypnotic Effects : It is primarily used as a sedative and hypnotic agent. The onset of sleep occurs within 15-30 minutes after administration, with effects lasting from 6 to 8 hours .
  • Anesthesia : It has been employed in pre-anesthetic medication and to produce basal anesthesia . Its intermediate duration of action makes it suitable for various anesthetic protocols.
  • Psychiatric Uses : Barbiturates, including talbutal, have been utilized in diagnostic and therapeutic contexts within psychiatry, such as narcoanalysis and narcotherapy .

Clinical Applications

The clinical applications of this compound can be categorized as follows:

  • Sedation : Used for continuous daytime sedation without the need for multiple doses. It is indicated for conditions such as anxiety, restlessness, and irritability .
  • Adjunctive Therapy : It is sometimes used alongside other treatments for conditions like dermatosis, allergies, hyperthyroidism, and psychoneuroses .
  • Research Tool : The compound has been instrumental in neurophysiological research due to its ability to affect the medial ascending reticular activating system and other neural pathways .

Biomedical Research Applications

Recent studies have explored the potential of barbiturates in various biomedical contexts:

  • Hydrogel Formation : Research has indicated that derivatives of barbituric acid can form hydrogels with specific stimuli-responsive properties. For example, sodium salts of amphiphilic β-C-glycosylbarbiturates have shown promise in creating hydrogels that respond to pH changes or calcium ion addition . These hydrogels have applications in drug delivery systems and tissue engineering.
  • Self-Assembly Mechanisms : The self-assembly of glycosylbarbiturates into nanostructures has been studied for their potential use in biosensing and targeted drug delivery applications. These structures can undergo sol-gel transitions triggered by specific enzymes or environmental changes .

Case Study 1: Use in Sedation Protocols

A clinical trial evaluated the efficacy of this compound as a sedative in patients undergoing minor surgical procedures. Results indicated significant reductions in anxiety levels preoperatively when compared to placebo groups.

Case Study 2: Hydrogel Applications

Research conducted on amphiphilic barbiturate derivatives demonstrated their ability to form stable hydrogels suitable for drug delivery. These hydrogels were responsive to environmental stimuli, allowing for controlled release profiles that could enhance therapeutic outcomes in cancer treatment.

Mécanisme D'action

The mechanism of action of 5-sec-butylbarbituric acid involves its interaction with GABA receptors. It binds to a distinct site on the GABA A receptor, associated with a chloride ion channel. Upon binding, it increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA at the postsynaptic neuron. This prolonged inhibitory effect leads to the sedative and hypnotic properties observed with this compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Barbituric Acid Derivatives

Structural and Physicochemical Properties

The following table compares 5-sec-butylbarbituric acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) Melting Point (°C) Solubility CAS Number
This compound C₈H₁₂N₂O₃ 184.19 sec-butyl Not reported Solubility data not available 14077-79-3
5-sec-Butyl-5-ethylbarbituric acid (Secbutabarbital) C₁₀H₁₆N₂O₃ 212.2 sec-butyl + ethyl Not reported Soluble in alcohol, ether, alkali 77-28-1
5-Butyl-5-ethylbarbituric acid C₁₀H₁₆N₂O₃ 212.3 n-butyl + ethyl 126 Soluble in alcohol, ether, alkali 77-28-1
5-Ethyl-5-isobutylbarbituric acid C₁₀H₁₆N₂O₃ 212.25 ethyl + isobutyl Not reported LogP: 1.69 (lipophilic) 1135-61-1
5-sec-Butyl-1,3-dimethylbarbituric acid C₁₀H₁₆N₂O₃ 212.25 sec-butyl + N-methylated Not reported Not reported 7391-63-1

Key Observations:

  • Lipophilicity : 5-Ethyl-5-isobutylbarbituric acid exhibits higher lipophilicity (LogP = 1.69), suggesting enhanced blood-brain barrier penetration compared to less substituted analogs.
  • N-Methylation : The dimethylated derivative (5-sec-butyl-1,3-dimethylbarbituric acid) likely has altered pharmacokinetics due to reduced hydrogen-bonding capacity.

Pharmacological and Regulatory Profiles

Anticonvulsant Activity

  • This compound Derivatives : HB-7 (2-hydroxylamine-5-ethyl-5-sec-pentylbarbituric acid), a structurally related compound, demonstrated anticonvulsive effects in feline models by suppressing penicillin-induced cortical spikes and elevating seizure thresholds.

Activité Biologique

5-Sec-butylbarbituric acid, commonly known as Talbutal, is a member of the barbiturate family. This compound is notable for its pharmacological properties, particularly its sedative and hypnotic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 172.19 g/mol
  • IUPAC Name : 5-sec-butyl-1,3-dimethyluracil

The compound's structure allows it to interact effectively with various biological targets, primarily in the central nervous system (CNS).

The primary mechanism of action for this compound involves its interaction with the GABA_A receptor. Barbiturates enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing the duration that the associated chloride ion channel remains open. This leads to:

  • Increased neuronal inhibition : Prolonged opening of the chloride channels results in hyperpolarization of neurons, reducing their excitability.
  • Sedative effects : The enhanced GABAergic activity contributes to Talbutal's sedative and anxiolytic properties.

Table 1: Comparison of Barbiturate Mechanisms

CompoundMechanism of ActionDuration of Action
This compound (Talbutal)GABA_A receptor agonist, enhances inhibitory neurotransmissionShort to intermediate
PhenobarbitalGABA_A receptor agonist, prolongs Cl^- channel openingLong
ThiopentalGABA_A receptor agonist, rapid onsetUltra-short

Absorption and Distribution

This compound is well absorbed when administered orally or intravenously. Its lipid solubility facilitates rapid penetration into the CNS. Key pharmacokinetic characteristics include:

  • Protein Binding : High protein binding (>90%), which influences its distribution and half-life.
  • Half-life : Approximately 15 hours, allowing for sustained effects with careful dosing.

Metabolism and Excretion

The metabolism primarily occurs in the liver through oxidation and conjugation pathways. The main metabolic pathway involves:

  • Oxidation at C5 position : This biotransformation is crucial for terminating biological activity.
  • Renal Excretion : Metabolites are excreted via urine, often as glucuronide conjugates.

Sedative and Anxiolytic Effects

Clinical studies have demonstrated that Talbutal effectively reduces anxiety and induces sedation. Its use in treating anxiety disorders has been documented, although it is less common today due to the risk of dependence associated with barbiturates.

Case Studies

  • Case Study on Anxiety Management :
    • A study involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after administration of Talbutal compared to placebo.
    • Side effects included drowsiness and dizziness but were generally well tolerated.
  • Sedation in Surgical Procedures :
    • Talbutal has been utilized for preoperative sedation in minor surgical procedures, demonstrating effective sedation without significant respiratory depression.

Table 2: Summary of Clinical Findings

Study TypeFindingsSide Effects
Anxiety ManagementSignificant reduction in anxiety scoresDrowsiness, dizziness
Preoperative SedationEffective sedation without respiratory depressionMild sedation-related effects

Safety Profile and Toxicity

Despite its efficacy, the use of this compound is associated with several risks:

  • Dependence and Withdrawal : Long-term use can lead to physical dependence.
  • Overdose Risk : High doses can result in respiratory depression and coma.
  • Drug Interactions : Caution is advised when used with other CNS depressants due to additive effects.

Regulatory Status

In many jurisdictions, including the United States, Talbutal is classified as a Schedule III controlled substance due to its potential for abuse and dependence. This classification necessitates strict regulations regarding its prescription and use.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-sec-butylbarbituric acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of urea with substituted malonic esters. For 5-sec-butyl derivatives, sodium ethoxide (prepared from sodium metal and ethanol) catalyzes cyclization between urea and diethyl sec-butylmalonate. Reaction temperature (110–130°C) and stoichiometric ratios (1:1.2 urea:malonate) are critical for optimal yield (70–85%). Purity is validated via melting point (131.5°C) and HPLC (≥97% purity) .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility data from the Handbook of Aqueous Solubility Data indicate:

  • Water : 2.52 × 10⁻³ M (0.684 g/L) at 0°C.
  • Ethanol : Highly soluble (vs EtOH).
    Stability tests under varying pH (4–9) and temperature (25–60°C) should use UV-Vis spectroscopy to monitor degradation kinetics, with Arrhenius plots to calculate activation energy .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the sec-butyl group (δ 0.8–1.5 ppm for CH₃ and CH₂) and barbituric acid protons (δ 3.2–3.5 ppm for NH).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1740–1680 cm⁻¹) and NH bending (1650–1550 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 271.16 (C₁₁H₁₅BrN₂O₃) for brominated derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). A systematic review should:

  • Control Variables : Standardize solvent (DMSO concentration ≤0.1%), temperature (37°C), and exposure time (24–48 hrs).
  • Meta-Analysis : Use tools like Cochrane Handbook guidelines to assess bias and heterogeneity across studies. Prioritize data from peer-reviewed journals with rigorous experimental replication .

Q. What strategies are effective for optimizing the analytical validation of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • HPLC Method Development : Use a C18 column, mobile phase (acetonitrile:water 60:40, 0.1% TFA), flow rate 1 mL/min, and UV detection at 210 nm.
  • Validation Parameters : Include linearity (R² ≥0.99), LOD/LOQ (≤0.1 µg/mL), and inter-day precision (RSD ≤5%) per ICH guidelines. Cross-validate with LC-MS for trace quantification .

Q. How can computational modeling predict the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • QSAR Models : Corstrate structural descriptors (logP, polar surface area) with metabolic clearance rates from in vitro hepatocyte assays. Validate predictions via isotopic labeling and metabolite profiling .

Q. What experimental designs mitigate confounding variables in stability studies of this compound under oxidative stress?

  • Methodological Answer :

  • Factorial Design : Test combinations of temperature (25°C vs. 40°C), humidity (60% vs. 75% RH), and light exposure (UV vs. dark).
  • Accelerated Stability Testing : Use Arrhenius equations to extrapolate shelf life. Monitor degradation products via GC-MS and assign toxicity thresholds using OECD guidelines .

Q. Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility across labs?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Specify reagent grades (e.g., AldrichCPR ≥99%), equipment (e.g., reflux condenser), and purification steps (recrystallization solvent ratios).
  • Supporting Information : Provide NMR raw data, HPLC chromatograms, and crystallographic CIF files (if applicable) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer :

  • Probit Analysis : Calculate LD₅₀ values with 95% confidence intervals.
  • ANOVA with Tukey’s HSD : Compare means across dosage groups. Use R or GraphPad Prism for nonlinear regression modeling .

Q. Regulatory and Ethical Considerations

Q. How does the inclusion of this compound in controlled substance lists impact research protocols?

  • Methodological Answer : Under the Controlled Drugs and Substances Act, researchers must:
  • Licensing : Obtain DEA Schedule III permits for synthesis and storage.
  • Documentation : Maintain logs of material quantities, disposal methods, and access restrictions. Ethical reviews (IRB approval) are mandatory for animal or human studies .

Propriétés

IUPAC Name

5-butan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHUPMYFIGUZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872979
Record name 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14077-79-3, 73256-34-5
Record name NSC27275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC21064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

110 mL of anhydrous ethanol was reacted with 7.72 g of sodium metal. Subsequently 17.6 g (0.1 mol) of dimethyl secbutylmalonate was added, followed (after about 5 minutes) by urea (6.72 g). The reaction mixture was refluxed for 15 hours and 60 mL of ethanol was distilled off. 200 mL of water was added to the residue followed by 20 mL of concentrated sulfuric acid. Precipitated crystals were filtered off. The product was then recrystallized from water to yield 8 g of colorless crystals.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
7.72 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Sec-butylbarbituric acid
5-Sec-butylbarbituric acid
5-Sec-butylbarbituric acid
5-Sec-butylbarbituric acid
5-Sec-butylbarbituric acid
5-Sec-butylbarbituric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.